molecular formula C4H12N2O3S B8584047 4-Hydrazinylbutane-1-sulfonic acid CAS No. 6482-65-1

4-Hydrazinylbutane-1-sulfonic acid

Cat. No.: B8584047
CAS No.: 6482-65-1
M. Wt: 168.22 g/mol
InChI Key: RAVCDZVIBUUIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydrazinylbutane-1-sulfonic acid is an organosulfur compound featuring a hydrazinyl (-NH-NH2) group attached to the fourth carbon of a butane chain, with a sulfonic acid (-SO3H) moiety at the terminal position. This structure confers unique reactivity, particularly in nucleophilic and coordination chemistry, making it valuable in pharmaceutical synthesis and organic catalysis.

Properties

CAS No.

6482-65-1

Molecular Formula

C4H12N2O3S

Molecular Weight

168.22 g/mol

IUPAC Name

4-hydrazinylbutane-1-sulfonic acid

InChI

InChI=1S/C4H12N2O3S/c5-6-3-1-2-4-10(7,8)9/h6H,1-5H2,(H,7,8,9)

InChI Key

RAVCDZVIBUUIPN-UHFFFAOYSA-N

Canonical SMILES

C(CCS(=O)(=O)O)CNN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 4-Hydrazinylbutane-1-sulfonic acid and related sulfonic acid derivatives:

Compound Name Structure Functional Groups Molecular Formula Key Properties Applications Safety Considerations
This compound Aliphatic chain Hydrazinyl (-NH-NH2), sulfonic acid C₄H₁₂N₂O₃S High nucleophilicity due to hydrazinyl group; polar sulfonic acid enhances solubility in water. Potential pharmaceutical intermediates (e.g., hydrazide-based drugs). Hydrazine derivatives may exhibit toxicity; requires handling precautions.
4-Hydrazinobenzenesulfonic acid Aromatic ring Hydrazinyl, sulfonic acid C₆H₈N₂O₃S Resonance stabilization of hydrazinyl group; stronger acidity (aromatic sulfonic acid). Used in azo dye synthesis and metal chelation. Similar toxicity concerns as aliphatic analogs.
4-Hydroxy-1-butanesulfonic acid Aliphatic chain Hydroxyl (-OH), sulfonic acid C₄H₁₀O₄S Lower reactivity compared to hydrazinyl analogs; hydroxyl group enables hydrogen bonding. Industrial surfactants, corrosion inhibitors. Irritant to skin and eyes; requires PPE.
4-Hydroxybenzenesulfonic acid Aromatic ring Hydroxyl, sulfonic acid C₆H₆O₄S High thermal stability; strong acidity (pKa ~0.8). Electroplating, ion-exchange resins. Corrosive; incompatible with strong oxidizers.

Structural and Reactivity Differences

  • Hydrazinyl vs. Hydroxyl Groups : The hydrazinyl group in this compound offers superior nucleophilicity compared to the hydroxyl group in 4-Hydroxy-1-butanesulfonic acid, enabling reactions with carbonyl compounds (e.g., forming hydrazones) . However, hydroxyl-containing analogs are less prone to oxidative degradation.
  • Aliphatic vs. Aromatic Sulfonic Acids: Aliphatic sulfonic acids like this compound exhibit higher flexibility and solubility in polar solvents, whereas aromatic derivatives (e.g., 4-Hydrazinobenzenesulfonic acid) benefit from resonance stabilization and stronger acidity .

Toxicity and Handling

Hydrazine derivatives, including this compound, may pose risks of hepatotoxicity and mutagenicity, requiring stringent safety protocols (e.g., fume hoods, gloves) . Hydroxylated analogs like 4-Hydroxy-1-butanesulfonic acid are less toxic but still require precautions due to irritant properties .

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